molecular formula C14H26N2O3 B3232424 Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate CAS No. 1341034-94-3

Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B3232424
CAS No.: 1341034-94-3
M. Wt: 270.37 g/mol
InChI Key: SMGUDQCFFMPFDL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by its tert-butyl ester group, aminomethyl functionality, and a spirocyclic framework that includes an oxa-azaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic framework. For instance, a reaction between a suitable diamine and a cyclic ether can yield the spirocyclic intermediate.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced through reductive amination or other suitable amination reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol or amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Drug Discovery: The unique structure of the compound makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.

    Biochemical Probes: It can be used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine:

    Pharmaceuticals: The compound’s structural features may contribute to the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry:

    Material Science: It can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate largely depends on its specific application. In drug discovery, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

  • Tert-butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
  • Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison:

  • Structural Differences: While these compounds share a similar spirocyclic framework, they differ in the position and nature of substituents, such as the location of the aminomethyl group and the presence of additional functional groups.
  • Chemical Properties: The variations in structure lead to differences in chemical reactivity, stability, and solubility.
  • Applications: Each compound may have distinct applications based on its unique properties. For example, some may be more suitable for use as catalysts, while others may be better suited for drug development.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-7-18-14(10-16)5-4-11(8-14)9-15/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGUDQCFFMPFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Reactant of Route 3
Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Reactant of Route 4
Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Reactant of Route 5
Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Reactant of Route 6
Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

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